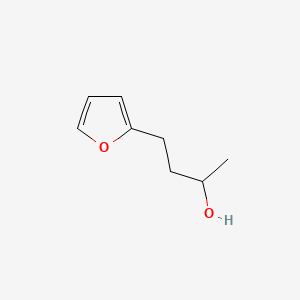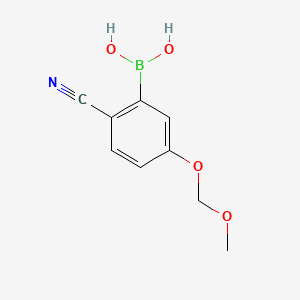
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon, an amino group at the second carbon, and a methoxy-methylphenyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for greater scalability and efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process.
化学反応の分析
Types of Reactions: 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-oxo-2-(2-methoxy-5-methylphenyl)propan-1-ol.
Reduction: Formation of 3-amino-2-(2-methoxy-5-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating certain biological pathways. The methoxy-methylphenyl group provides additional hydrophobic interactions, enhancing its binding affinity.
Similar Compounds:
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- 3-Amino-3-cyclohexylpropan-1-ol
Comparison: Compared to these similar compounds, this compound is unique due to the presence of the methoxy-methylphenyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
3-amino-2-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(14-2)10(5-8)9(6-12)7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
InChIキー |
QXLKSEFVVTYGTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)



![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
